N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide
Description
N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide is a synthetic small molecule characterized by a piperazine core substituted with a 5-(trifluoromethyl)pyridin-2-yl group at the 4-position and a 4-chlorophenylcarbothioamide moiety at the 1-position. The trifluoromethyl and chlorophenyl groups enhance lipophilicity and electronic stability, which are critical for target binding and metabolic resistance .
Properties
IUPAC Name |
N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4S/c18-13-2-4-14(5-3-13)23-16(26)25-9-7-24(8-10-25)15-6-1-12(11-22-15)17(19,20)21/h1-6,11H,7-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDDTBRSGZJRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C(=S)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Role of Pyridine Substituents: The 5-(trifluoromethyl)pyridin-2-yl group in NCT-502 and the target compound is critical for PHGDH inhibition. Replacement with a 4-(trifluoromethyl)benzyl group (NCT-503) abolishes activity, highlighting the necessity of the pyridinyl moiety for target engagement .
Impact of the N-Aryl Group: The 4-chlorophenyl group in the target compound may enhance membrane permeability compared to the 4-methoxypyridin-2-yl group in ML265. NCT-502’s 4,6-dimethylpyridin-2-yl group optimizes PHGDH binding, as methylation likely improves steric fit and metabolic stability .
Carbothioamide vs. Carboxamide :
- Carbothioamide derivatives (e.g., ML267, NCT-502) generally exhibit stronger hydrogen-bonding interactions with enzymes compared to carboxamides (e.g., 4-[3-Cl-5-CF3-pyridin-2-yl]-N-[3-CF3-phenyl]piperazine-1-carboxamide). This difference may explain the higher potency of carbothioamides in enzyme inhibition .
Key Observations:
Synthetic Challenges :
- NCT-502’s low yield (26%) reflects the complexity of introducing the 5-(trifluoromethyl)pyridin-2-yl group, requiring multistep purifications .
- ML267’s synthesis leverages straightforward piperazine substitutions, enabling scalable production .
Metabolic Stability :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
